L-Valine ethyl ester hydrochloride

Prodrug Design Intestinal Absorption Peptide Transporter

L-Valine ethyl ester hydrochloride (CAS 17609-47-1), systematically referred to as ethyl L-valinate hydrochloride or (2S)-1-ethoxy-3-methyl-1-oxobutan-2-aminium chloride, is the protonated ethyl ester derivative of the essential branched-chain amino acid L-valine. As a protected amino acid building block with a secondary α-ammonium cation and an esterified carboxyl group, it falls within the broader class of amino acid ester hydrochlorides utilized for solution-phase and solid-phase peptide synthesis, where the ethyl ester moiety confers enhanced solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) while the hydrochloride salt form ensures crystallinity, handling stability, and straightforward neutralization to the free amine prior to coupling.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 17609-47-1
Cat. No. B554926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine ethyl ester hydrochloride
CAS17609-47-1
SynonymsL-Valineethylesterhydrochloride; 17609-47-1; H-Val-OEt.HCl; EthylL-valinatehydrochloride; H-L-MeVal-OMe*HCl; ethyll-valinatehydrochloride(1:1); SBB054134; ethyl(2S)-2-amino-3-methylbutanoatehydrochloride; ValineEthylEsterHydrochloride; H-Val-OEt?HCl; EthylL-valinateHCl; PubChem14928; (S)-Ethyl2-amino-3-methylbutanoatehydrochloride; H-Val-OEthydrochloride; H-VAL-OETHCL; AC1Q3ECJ; (L)-Ethyl2-Amino-3-MethylbutanoateHydrochloride; L-ValineethylesterHCl; AC1L3D4C; KSC491O1P; SCHEMBL135321; 220698_ALDRICH; Jsp003613; CTK3J1717; MolPort-000-145-463
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)[NH3+].[Cl-]
InChIInChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
InChIKeyPQGVTLQEKCJXKF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine Ethyl Ester Hydrochloride (CAS 17609-47-1): Procurement-Relevant Identity and Class Positioning


L-Valine ethyl ester hydrochloride (CAS 17609-47-1), systematically referred to as ethyl L-valinate hydrochloride or (2S)-1-ethoxy-3-methyl-1-oxobutan-2-aminium chloride, is the protonated ethyl ester derivative of the essential branched-chain amino acid L-valine [1]. As a protected amino acid building block with a secondary α-ammonium cation and an esterified carboxyl group, it falls within the broader class of amino acid ester hydrochlorides utilized for solution-phase and solid-phase peptide synthesis, where the ethyl ester moiety confers enhanced solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) while the hydrochloride salt form ensures crystallinity, handling stability, and straightforward neutralization to the free amine prior to coupling [2]. Its standard commercial purity is ≥99% (HPLC) with a defined optical rotation of [α]²⁰/D +6.7° (c = 2 in H₂O) and a melting point of 102–105 °C .

Why L-Valine Ethyl Ester Hydrochloride Cannot Be Replaced by Generic In-Class Analogs Without Performance Loss


Interchanging L-valine ethyl ester hydrochloride with other branched-chain amino acid ethyl ester hydrochlorides (e.g., L-leucine ethyl ester hydrochloride, L-isoleucine ethyl ester hydrochloride) or with the methyl ester congener (L-valine methyl ester hydrochloride) introduces distinct changes in solubility, reactivity, stereochemical purity, and biological recognition that compromise both synthetic efficiency and the pharmacokinetic profile of downstream drug substances . The ethyl ester moiety balances moderate hydrolytic lability with sufficient steric bulk to suppress racemization at the α-carbon during coupling relative to more labile esters, whereas the specific L-valine side chain (isopropyl) is the pharmacophoric determinant for recognition by intestinal peptide transporters PEPT1 and PEPT2—a property not shared by leucine or isoleucine esters [1]. Consequently, substituting a purportedly “similar” amino acid ester in a validated synthetic route or prodrug design carries a high risk of diminished yield, altered enantiomeric excess, and reduced oral bioavailability of the final active pharmaceutical ingredient.

Quantitative Differentiation Evidence for Procurement of L-Valine Ethyl Ester Hydrochloride


PEPT2 Transporter Affinity: L-Valine Methyl Ester (Val-OMe) vs. L-Leucine and L-Isoleucine Methyl Esters

In a direct head-to-head comparison of L-amino acid methyl ester hydrochlorides, L-valine methyl ester (Val-OMe) exhibited the most potent competitive inhibition of [¹⁴C]glycylsarcosine uptake in rat PEPT2-expressing transfectants among several L-amino acid methyl esters tested, with a Ki of 0.83 mM for rPEPT2 [1]. This Ki value reflects a significantly higher affinity for the renal/cerebral peptide transporter PEPT2 compared to L-leucine methyl ester and L-isoleucine methyl ester, which were explicitly noted to be less potent in the same assay system [1]. For rPEPT1, Val-OMe yielded a Ki of 3.6 mM [1]. Importantly, this PEPT1/PEPT2 recognition profile is dictated by the L-valine side chain and is preserved in the corresponding ethyl ester prodrug valacyclovir (Ki = 2.7 mM for rPEPT1, 0.22 mM for rPEPT2) [1].

Prodrug Design Intestinal Absorption Peptide Transporter PEPT2 Bioavailability

Oral Bioavailability Enhancement: Valacyclovir (L-Valyl Ester Prodrug) vs. Unmodified Acyclovir

L-Valine ethyl ester hydrochloride serves as the key intermediate for the synthesis of valacyclovir hydrochloride, the L-valyl ester prodrug of acyclovir. The absolute oral bioavailability of acyclovir from valacyclovir is 54.5% ± 9.1% following a 1-gram oral dose in healthy volunteers, compared to approximately 15–30% for oral acyclovir itself [1]. This represents a 2- to 3-fold improvement in systemic exposure, directly attributable to active transport of the L-valyl ester moiety by intestinal PEPT1 [2]. In a clinical comparative study, mean acyclovir bioavailability from urinary excretion data was 44.9% ± 17.9% for valacyclovir versus 26.7% ± 17.8% for acyclovir (P < 0.007) [3].

Prodrug Pharmacokinetics Antiviral Valacyclovir Bioavailability

Melting Point as a Purity and Handling Indicator: L-Valine Ethyl Ester HCl vs. L-Valine Methyl Ester HCl vs. L-Leucine Ethyl Ester HCl

L-Valine ethyl ester hydrochloride possesses a melting point of 102–105 °C, which is substantially lower than that of L-valine methyl ester hydrochloride (171–173 °C) and L-leucine ethyl ester hydrochloride (134–136 °C) [1]. The lower melting point of the ethyl valinate salt, combined with its solubility in a broader range of organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone), facilitates solution-phase peptide synthesis workflows where rapid dissolution at ambient temperature is required [2]. Melting point is also a critical lot-to-lot quality control parameter: deviation from the 102–105 °C range can indicate residual solvent, incomplete salt formation, or racemization.

Quality Control Melting Point Purity Procurement Specification Physical Characterization

Stereochemical Purity and Racemization Resistance: L-Val-OEt·HCl vs. DL-Val-OEt·HCl

L-Valine ethyl ester hydrochloride is produced via acid-catalyzed esterification of L-valine with ethanol under conditions that preserve the L-configuration, yielding a specific optical rotation of [α]²⁰/D +6.7° (c = 2 in H₂O) . The synthetic cascade, involving in situ HCl generation and precipitation of the hydrochloride salt at low temperature (0–10 °C), minimizes racemization and preserves the enantiomeric integrity . In contrast, racemic DL-valine ethyl ester hydrochloride (CAS 23358-42-1) has an optical rotation of 0° and separates enantiomers; substitution of L-Val-OEt·HCl with the DL mixture in chiral peptide synthesis results in diastereomeric contamination that is inseparable by standard chromatography and ultimately yields biologically inactive peptides .

Chiral Purity Racemization Enantiomeric Excess Peptide Synthesis Stereochemistry

Procurement-Driven Application Scenarios for L-Valine Ethyl Ester Hydrochloride


Synthesis of Oral Prodrugs Requiring PEPT1/PEPT2-Mediated Intestinal Absorption

L-Valine ethyl ester hydrochloride is the direct precursor to the L-valyl ester promoiety in valacyclovir and related nucleoside prodrugs. As demonstrated by Sawada et al., L-valine esters (methyl and ethyl) achieve the highest PEPT2 affinity among common amino acid esters (Ki = 0.83 mM for Val-OMe at rPEPT2) [1]. The clinical translation of this effect is the ≥2-fold bioavailability enhancement of valacyclovir (54.5%) over acyclovir (15–30%) [2]. Research groups developing novel antiviral, anticancer, or CNS-targeted prodrugs should specify L-Val-OEt·HCl as the promoiety donor because L-leucine and L-isoleucine esters lack comparable transporter recognition [1].

Solution-Phase Peptide Synthesis Requiring High Organic Solvent Solubility and Low-Temperature Coupling

With a melting point of 102–105 °C and demonstrated solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, L-Val-OEt·HCl is particularly suited for solution-phase peptide synthesis where low-temperature activation (e.g., −20 °C to 0 °C) is required to minimize epimerization of sensitive residues [3]. Its melting point is 69 °C lower than L-valine methyl ester hydrochloride and 32 °C lower than L-leucine ethyl ester hydrochloride, enabling faster dissolution in cold solvent systems and reduced energy input [3]. This property is critical when coupling sterically hindered valine residues that already exhibit slow acylation kinetics.

Chiral Peptide and Asymmetric Synthesis Requiring Verified Enantiomeric Excess

The specific optical rotation of [α]²⁰/D +6.7° (c = 2, H₂O) provides a rapid, quantitative incoming quality check . For solid-phase peptide synthesis (SPPS) or asymmetric catalysis applications where incorporation of a single L-valine residue is required, the use of DL-Val-OEt·HCl or the D-enantiomer would introduce inseparable diastereomeric contamination. The synthetic protocol minimizes racemization by conducting esterification and hydrochloride salt precipitation at low temperature (0–10 °C), preserving the L-configuration . Procurement specifications should include this optical rotation range as a release criterion.

Quality Control and Lot Release in cGMP Pharmaceutical Intermediate Supply Chains

For contract manufacturing organizations (CMOs) and pharmaceutical companies sourcing L-Val-OEt·HCl as a registered starting material for valacyclovir hydrochloride or other L-valine-based APIs, the combination of melting point (102–105 °C), specific rotation (+6.7°), and HPLC purity (≥99%) forms a quantitative, orthogonal lot-release specification . These parameters distinguish the L-Val-OEt·HCl from its nearest physicochemical analogs (L-Val-OMe·HCl, L-Leu-OEt·HCl, L-Ile-OEt·HCl) and ensure traceability in regulatory filings. Any deviation from these values signals process drift or material misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Valine ethyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.